2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252864-97-3
VCID: VC4176829
InChI: InChI=1S/C19H21N3O2S2/c1-3-4-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
SMILES: CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C
Molecular Formula: C19H21N3O2S2
Molecular Weight: 387.52

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS No.: 1252864-97-3

Cat. No.: VC4176829

Molecular Formula: C19H21N3O2S2

Molecular Weight: 387.52

* For research use only. Not for human or veterinary use.

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide - 1252864-97-3

Specification

CAS No. 1252864-97-3
Molecular Formula C19H21N3O2S2
Molecular Weight 387.52
IUPAC Name 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H21N3O2S2/c1-3-4-10-22-18(24)17-15(9-11-25-17)21-19(22)26-12-16(23)20-14-7-5-13(2)6-8-14/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23)
Standard InChI Key OYSSLVKLPDXVMB-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C

Introduction

Synthesis

The synthesis of compounds with thieno[3,2-d]pyrimidine cores typically involves multi-step processes, including:

  • Formation of the Thieno[3,2-d]pyrimidine Core:

    • Starting materials like thiophene derivatives are reacted with urea or guanidine derivatives under cyclization conditions.

    • Reagents such as phosphorus oxychloride (POCl₃) are often used for cyclization.

  • Functionalization:

    • The butyl group may be introduced via alkylation reactions.

    • The sulfanyl linkage is formed by reacting thiol derivatives with halogenated intermediates.

  • Acetamide Coupling:

    • The final step involves coupling the thieno[3,2-d]pyrimidine derivative with a 4-methylphenyl-substituted acetyl chloride or similar reagent under basic conditions.

Characterization Techniques

To confirm the structure, analytical methods such as:

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and sulfides.

Potential Applications

Compounds with thieno[3,2-d]pyrimidine scaffolds are known for their diverse pharmacological activities:

  • Anti-inflammatory Properties:

    • Molecular docking studies suggest these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways.

  • Antimicrobial Activity:

    • Sulfanyl-linked heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzymes or membranes.

  • Anticancer Potential:

    • Similar compounds have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways or inhibiting kinase activity.

Current Research Gaps

While structurally similar compounds have been studied extensively for biological activity:

Future Research Directions

  • In Vitro Studies:

    • Evaluate enzyme inhibition profiles (e.g., COX/LOX pathways).

    • Test antimicrobial efficacy against resistant bacterial strains.

  • In Vivo Studies:

    • Assess anti-inflammatory effects in animal models.

    • Study toxicity and therapeutic index for potential drug development.

  • Molecular Docking and Simulation:

    • Computational studies can predict binding affinities to various biological targets.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential biological activities.

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